3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
Several studies have elaborated on the synthesis of compounds related to "3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one" and their significant antimicrobial activities. The novel synthesis techniques and subsequent biological evaluation underline the compound's potential in developing antimicrobial agents.
Novel Synthesis Techniques : The research demonstrates innovative synthesis methods for creating dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles, showcasing their antimicrobial properties (El-Gaby et al., 2000). This study highlights the compound's scaffold's versatility and its implications in medicinal chemistry.
Antimicrobial Activity : The compound's framework has been utilized to synthesize thiazolidinone derivatives with significant antimicrobial activities against various bacteria and fungi (Patel, Kumari, & Patel, 2012). This emphasizes its potential utility in addressing microbial resistance.
Derivatives with Biological Evaluation : Further research involves the synthesis of novel thiazolo[3, 2]pyridines containing pyrazolyl moiety and their antimicrobial activity assessment, indicating the chemical framework's adaptability in generating compounds with potential biological applications (El-Emary et al., 2005).
Chemical Structure and Properties
The chemical structure and properties of related compounds have been extensively studied, providing insight into their potential applications:
Structural Elucidation : Studies have detailed the structure of similar compounds, highlighting the significance of the 3H-benzo[f]chromene ring system and its interactions, which are foundational to understanding the compound's chemical behavior and potential applications in drug development (Kotresh et al., 2012).
Biological Evaluation of Derivatives : The synthesis and biological evaluation of novel derivatives, such as N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide, have been explored for antimicrobial, antifungal, and antimalarial activities, further demonstrating the compound's versatility (Shah et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit various biological activities . These activities are often attributed to the presence of the N–C–S– moiety .
Mode of Action
It’s worth noting that compounds with a thiadiazole structure have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets have shown high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving fluorescence quenching or other types of electronic interactions.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing cellular processes such as cell proliferation, inflammation, pain perception, neuronal signaling, viral replication, and tumor growth.
Result of Action
Based on the reported activities of similar compounds, it can be speculated that the compound may exert effects such as inhibition of microbial growth, reduction of inflammation and pain, modulation of neuronal signaling, inhibition of viral replication, and suppression of tumor growth .
properties
IUPAC Name |
3-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-23-18-7-3-4-8-19(18)25(31(23,28)29)16-10-12-24(13-11-16)21(26)17-14-15-6-2-5-9-20(15)30-22(17)27/h2-9,14,16H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPRJADAYQBJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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